molecular formula C20H24O2S2 B3272386 4,6-Bis(benzylthio)hexanoic acid CAS No. 5659-80-3

4,6-Bis(benzylthio)hexanoic acid

Cat. No. B3272386
CAS RN: 5659-80-3
M. Wt: 360.5 g/mol
InChI Key: IGIPOHQCJMKOIV-UHFFFAOYSA-N
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Description

4,6-Bis(benzylthio)hexanoic acid is a compound that has been proposed as a potential treatment for cancer . It acts as a mitochondrial disrupter by blocking the mitochondrial enzymes pyruvate dehydrogenase and α-ketoglutarate dehydrogenase .

Scientific Research Applications

Epitope Analysis and Antibody Interaction

  • Epitope Analysis : 4,6-Bis(benzylthio)hexanoic acid has been utilized in epitope analysis, particularly in the study of antigenic structures like D-benzylpenicilloyl. It is used in the preparation of N4-formylated derivatives for assessing their inhibitory capacity in systems involving specific antibodies and antigens (Schneider & Weck, 1991).

Optical and Electrochemical Properties

  • Phthalocyanines Synthesis : Research has shown that 4,6-Bis(benzylthio)hexanoic acid is instrumental in the preparation of phthalocyanines. These compounds are studied for their optical and electrochemical properties, with applications in materials science (Kimura et al., 2011); (Kimura et al., 2008).

Asymmetric Hydrogenation and Catalysis

  • Catalyst Development : This compound has been explored in the context of developing catalysts for asymmetric hydrogenation, influencing the structure and enantioselectivity in various chemical reactions (Selke et al., 1996); (Selke, 1987).

Chemical Synthesis and Modification

  • Swern Oxidation : 4,6-Bis(benzylthio)hexanoic acid has been applied in modifications of the Swern oxidation, a process used in organic chemistry to convert alcohols into aldehydes or ketones (Liu & Vederas, 1996).

Solar Cells and Photovoltaic Devices

  • Efficiency Enhancement in Solar Cells : The compound plays a role in the efficiency enhancement of bulk-heterojunction hybrid solar cells, specifically in treatments involving quantum dots and low bandgap polymers (Zhou et al., 2011).

Structural Studies and Proton Donor Properties

  • X-ray and Spectroscopic Methods : It is used in structural studies to understand proton donor properties and in the analysis of various organic compounds (Binkowska et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, hexanoic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions of 4,6-Bis(benzylthio)hexanoic acid are primarily focused on its potential use in cancer treatment. Current research is investigating methods and pharmaceutical compositions for treating cancer using this compound .

properties

IUPAC Name

4,6-bis(benzylsulfanyl)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2S2/c21-20(22)12-11-19(24-16-18-9-5-2-6-10-18)13-14-23-15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIPOHQCJMKOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCC(CCC(=O)O)SCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Bis(benzylthio)hexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PAN Reddy, Z Stine, JM Salvino - Results in Chemistry, 2022 - Elsevier
A practical synthesis of CPI-2850, the major metabolite of Devimistat (CPI-613® (6,8-bis-benzylsulfanyloctanoic acid)), has been developed to synthesize multigram quantities for …
Number of citations: 0 www.sciencedirect.com

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